molecular formula C11H13N3O B11815949 2-(3-Methyl-1,2,4-oxadiazol-5-YL)-1-phenylethanamine

2-(3-Methyl-1,2,4-oxadiazol-5-YL)-1-phenylethanamine

Cat. No.: B11815949
M. Wt: 203.24 g/mol
InChI Key: DGYTXYALZMGNJZ-UHFFFAOYSA-N
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Description

2-(3-Methyl-1,2,4-oxadiazol-5-YL)-1-phenylethanamine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenylethanamine moiety attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-YL)-1-phenylethanamine typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method is the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature . This method allows for the formation of structurally diverse substituted anilines bearing the oxadiazole motif in moderate to excellent yields without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1,2,4-oxadiazol-5-YL)-1-phenylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The phenylethanamine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can lead to the formation of other heterocyclic compounds.

Scientific Research Applications

2-(3-Methyl-1,2,4-oxadiazol-5-YL)-1-phenylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-YL)-1-phenylethanamine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For instance, some oxadiazole derivatives are known to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy . The phenylethanamine moiety may also contribute to the compound’s biological activity by interacting with neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methyl-1,2,4-oxadiazol-5-YL)-1-phenylethanamine is unique due to the specific combination of the oxadiazole ring and the phenylethanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylethanamine

InChI

InChI=1S/C11H13N3O/c1-8-13-11(15-14-8)7-10(12)9-5-3-2-4-6-9/h2-6,10H,7,12H2,1H3

InChI Key

DGYTXYALZMGNJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CC(C2=CC=CC=C2)N

Origin of Product

United States

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